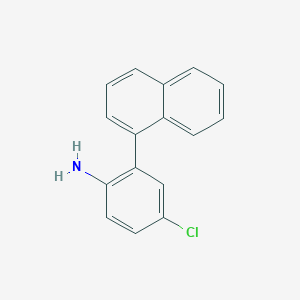

4-Chloro-2-(naphthalen-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

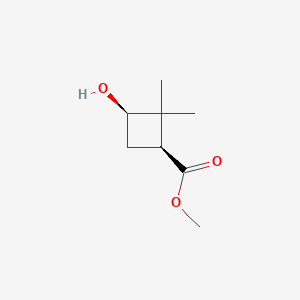

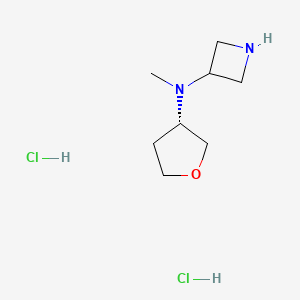

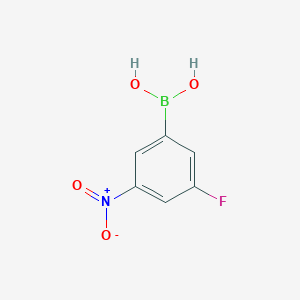

4-Chloro-2-(naphthalen-1-yl)aniline is a chemical compound with the molecular formula C16H12ClN . It has a molecular weight of 253.72 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(naphthalen-1-yl)aniline consists of a naphthalene ring attached to an aniline group at the 2-position and a chlorine atom at the 4-position . This structure contributes to its unique chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-(naphthalen-1-yl)aniline are not available, aniline derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-2-(naphthalen-1-yl)aniline is a solid compound . It has a molecular weight of 253.72 g/mol and a molecular formula of C16H12ClN .科学的研究の応用

Fluorescent Imaging and Sensing Applications

Research has shown that derivatives of 4-Chloro-2-(naphthalen-1-yl)aniline, such as 4-(naphthalen-1-ylethynyl) aniline appended rhodamine based fluorescent chemosensors, have been synthesized for the detection of specific ions in biological samples. For instance, a study by Adhikari et al. (2016) developed a probe for the fluorescent imaging of Sn2+ ions in living cells, highlighting the compound's utility in sensitive and fast-response detection systems with a detection limit of 5 × 10−9 M (Adhikari et al., 2016).

Advanced Material Synthesis

The compound and its derivatives have been utilized in synthesizing materials with unique properties. For example, polyimides with improved solubility and optical transparency were developed by incorporating alkyl and naphthalene groups into diamine monomers, as detailed by Tianyun Li et al. (2017). This study emphasizes the role of these compounds in enhancing the material properties of polyimides, including high thermal stability and optical transparency (Li et al., 2017).

Photophysical and Spectroscopic Studies

Naphthalene derivatives, including 4-Chloro-2-(naphthalen-1-yl)aniline, have been the focus of studies investigating their photophysical properties. For instance, the sensitized emission of luminescent lanthanide complexes based on these derivatives through a charge-transfer process has been examined, demonstrating their potential in creating efficient energy-transfer pathways in luminescent materials (Kim et al., 2006).

Chemical Synthesis and Catalysis

In chemical synthesis, the compound's derivatives have been employed as intermediates in creating complex organic molecules. For instance, the gold(I)-catalyzed cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)aniline derivatives paves the way for the divergent synthesis of various heterocyclic compounds, showcasing the versatility of these derivatives in organic synthesis (Fu et al., 2021).

特性

IUPAC Name |

4-chloro-2-naphthalen-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c17-12-8-9-16(18)15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBODQPCOGCPDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(naphthalen-1-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1457421.png)

![8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B1457424.png)

![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)